![molecular formula C9H16FNO2 B1482474 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid CAS No. 2026163-10-8](/img/structure/B1482474.png)
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid
Overview
Description
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H16FNO2 and its molecular weight is 189.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biological Activity
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a fluoromethyl group and a propanoic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 is a serine protease involved in glucose metabolism. Compounds similar to this compound have shown promise as DPP-4 inhibitors, which can be beneficial in treating type 2 diabetes mellitus (T2DM) by enhancing incretin levels and improving glycemic control .
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, indicating that modifications to the piperidine structure could enhance efficacy against pathogens like E. coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the fluoromethyl group is hypothesized to enhance binding affinity to target enzymes or receptors due to increased lipophilicity and steric effects.
Structural Feature | Impact on Activity |
---|---|
Fluoromethyl Group | Increases lipophilicity; enhances binding |
Piperidine Ring | Provides structural rigidity; affects receptor interactions |
Propanoic Acid Moiety | Essential for bioactivity; influences solubility |
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of related compounds in glucose metabolism regulation. Results indicate that compounds with similar structures can significantly lower blood glucose levels in diabetic models, supporting their potential therapeutic use .
- Cytotoxicity Assessments : Evaluations of cytotoxic effects on human cell lines have shown that modifications in the piperidine ring can lead to varying degrees of cytotoxicity, highlighting the importance of structural optimization for therapeutic applications .
- Metabolism Studies : Research into the metabolic pathways of similar compounds has revealed that they are primarily metabolized through oxidation and hydrolysis, which may influence their pharmacological profiles and safety .
Scientific Research Applications
Neurological Disorders
Research indicates that 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid exhibits potential as an antagonist for certain receptors implicated in neurological disorders. Its application in treating conditions such as anxiety, depression, and neurodegenerative diseases has been explored. For example, it has shown promise in modulating glutamate release, which is crucial for synaptic plasticity and memory function .
Pain Management
The compound has been investigated for its analgesic properties. Studies suggest that it may act as an antagonist at the ORL1 receptor, which plays a role in pain modulation. Its efficacy in reducing pain responses in animal models indicates potential for therapeutic use in chronic pain management .
Cognitive Disorders
There is growing interest in the use of this compound for cognitive enhancement and treatment of disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to influence neurotransmitter systems may contribute to improved cognitive function and memory retention .
Therapeutic Applications
The therapeutic applications of this compound extend to various medical fields:
- Psychiatry : Potential treatment for anxiety disorders and depression.
- Neurology : Investigated for use in Alzheimer's and Parkinson's disease therapy.
- Pain Management : Application in analgesics for chronic pain conditions.
Analgesic Activity
A study highlighted the analgesic effects of this compound in animal models. The compound was administered systemically, demonstrating significant reductions in pain responses compared to controls. This suggests its potential as a novel analgesic agent .
Cognitive Enhancement
In another study focused on cognitive disorders, the administration of this compound was correlated with improved performance on memory tasks in rodent models. This supports its potential utility in treating cognitive decline associated with aging or neurodegenerative conditions .
Properties
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-7(9(12)13)11-4-2-8(6-10)3-5-11/h7-8H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWWEUCPRJCSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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